molecular formula C16H12ClN7O B2981885 1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892765-70-7

1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2981885
CAS No.: 892765-70-7
M. Wt: 353.77
InChI Key: PWKGJNHBXQMZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, a pyridine ring, an oxadiazole ring, and a triazole ring

Scientific Research Applications

1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Preparation Methods

The synthesis of 1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile oxide under appropriate conditions.

    Formation of the triazole ring: This step often involves a cycloaddition reaction between an azide and an alkyne.

    Coupling of the phenyl and pyridine rings: This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro group on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions, employing reagents such as sodium methoxide or potassium tert-butoxide.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

1-(5-chloro-2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can be compared with similar compounds, such as:

    This compound: This compound shares a similar structure but may have different substituents on the phenyl or pyridine rings.

    This compound: This compound features a different heterocyclic ring system, such as an imidazole or pyrazole ring, which can lead to different chemical and biological properties.

Properties

IUPAC Name

3-(5-chloro-2-methylphenyl)-5-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN7O/c1-9-4-5-11(17)7-12(9)24-14(18)13(21-23-24)16-20-15(22-25-16)10-3-2-6-19-8-10/h2-8H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKGJNHBXQMZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.